molecular formula C11H14BrNO2 B112582 Benzyl (3-bromopropyl)carbamate CAS No. 39945-54-5

Benzyl (3-bromopropyl)carbamate

Cat. No.: B112582
CAS No.: 39945-54-5
M. Wt: 272.14 g/mol
InChI Key: QGTWQXTXRILXOV-UHFFFAOYSA-N
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Description

Benzyl (3-bromopropyl)carbamate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by a benzyl group attached to a 3-bromopropylcarbamate moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Benzyl (3-bromopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for Benzyl (3-bromopropyl)carbamate is not provided in the search results, carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors .

Safety and Hazards

Benzyl (3-bromopropyl)carbamate is associated with some safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3-bromopropyl)carbamate can be synthesized through the reaction of benzyl N-(3-hydroxypropyl)carbamate with triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 48 hours, followed by filtration to remove insoluble solids. The filtrate is then evaporated, and the residue is dissolved in dichloromethane (CH2Cl2). The organic layer is washed with water, dried over magnesium sulfate (MgSO4), and the solvent is removed to yield the product as an orange oil .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as described above, with potential scaling up and optimization for industrial applications.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include azides, thiols, and other substituted derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Benzyl (3-hydroxypropyl)carbamate: This compound is a precursor in the synthesis of benzyl (3-bromopropyl)carbamate.

    Benzyl (3-chloropropyl)carbamate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Benzyl (3-iodopropyl)carbamate: Contains an iodine atom, which can influence its reactivity and use in organic synthesis.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, allowing for a broader range of synthetic applications.

Properties

IUPAC Name

benzyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWQXTXRILXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960460
Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-54-5
Record name Phenylmethyl N-(3-bromopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39945-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3-bromopropyl)carbamate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78814
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Record name Benzyl hydrogen (3-bromopropyl)carbonimidate
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Record name Benzyl 3-bromopropylcarbamate
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mM) in 40 mL dry THF was added, via hypodermic syringe, benzyl chloroformate (1.64 g, 9.60 mM) at room temperature. After cooling to 0° C., diisopropylethylamine (1.6 mL, 9.20 mM) was added dropwise via syringe and the reaction mixture was allowed to stir at 0° C. for 1 hour. The crude reaction mixture was filtered over a pad of Celite and solvents were evaporated. The residue was flash chromatographed on silica gel, eluting with 10-20-30% EtOAc/hexane to afford 1.56 g desired product as a liquid, homogeneous by TLC in 80:20 hexane-EtOAc;
Name
3-bromopropylamine hydrobromide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Benzylchloroformate (8.6 ml, 60 mmol) was added to a stirred mixture of 3-bromopropylamine hydrobromide (6.6 g, 30 mmol) in methylene chloride (100 ml) and 3N sodium hydroxide solution (100 ml) at 0° C. After stirring two phase reaction mixture at room temperature for overnight, organic layer was separated and washed with water twice (30 ml×2). After drying with MgSO4, the volatile solvent was evaporated under reduced pressure. The residue was purified with silica gel column chromatography (EtOAc:Hx=1:4) to obtain desire compound (8.6 g, 98%) as colorless oil.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-Bromopropylamine hydrobromide (5.0 g, 22.8 mmol) was dissolved in an aqueous NaOH solution (15 wt %, 80 ml) and cooled to 0° C. under nitrogen before benzyl chloroformate was added dropwise. The reaction was left to stir overnight then ethyl acetate (100 ml) was added and the phases were separated. The organic phase was further washed with a HCl solution (2 M, 100 ml), a NaOH solution (2 M, 100 ml), brine (100 ml), dried over Na2SO4, and evaporated to yield 12 as a clear oil (6.22 g, 22.8 mmol, 100%). Rf=0.31 (8:2 Hexane/Ethyl acetate); 1H NMR (300 MHz, CDCl3) δ=7.40-7.33 (m, 5H, ArCH), 5.11 (s, 2H, CH2Ph), 4.94 (bs, 1H, NHCbz), 3.45 (t, 3J(H,H)=6.4 Hz, 2H, CH2Br), 3.36 (q, 3J(H,H)=6.4 Hz, 2H, CH2NHCbz), 2.08 (q, 3J(H,H)=6.4 Hz, 2H, CH2CH2CH2); 13C NMR (75 MHz, CDCl3) δ=156.4 (CO), 136.4 (ArCCH2), 128.5 (ArCH), 128.2 (ArCH), 127.0 (ArCH), 66.8 (CH2Ph), 39.4 (CH2NHCbz), 32.4 (CH2CH2CH2), 30.6 (CH2Br); HRMS (ESI+): m/z calculated for C11H14BrNO2Na [M+Na]+: 294.0106, found 294.0099.
Name
3-Bromopropylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

TEA (6.91 g, 68.5 mmol) was added drop wise to an ice-cooled mixture of 3-bromopropylamine.hydrobromide (10.0 g, 45.6 mmol) and N-(Benzyloxycarbonyloxy)-succinimide (11.22 g, 47.9 mmol) in DCM (200 mL). The stirred mixture was allowed to warm to Rt overnight, then washed with water, brine, dried (MgSO4), filtered and concentrated, providing 11.43 g (92%) of N-(Benzyloxycarbonyl)-3-bromopropylamine, as a pale yellow oil. 1H NMR (CDCl3): 7.35 (m, 5H), 5.10 (s, 2H), 4.89 (br s, 1H), 3.44 (t, J=6.6 Hz), 3.35 (dd, J=12.9, 6.3 Hz, 2H), m (2.06, 2H). LCMS (LC: Hydrophobic/TFA, RT=6.4 min; MS: 294, 296 ([M+NH4]+, 22%), 272, 274 ([M+H]+, 100%).
[Compound]
Name
TEA
Quantity
6.91 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromopropylamine.hydrobromide
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.22 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 1-bromo-3-propylamine hydrobromide (5 g, 22.84 mmol) in saturated aqueous sodium carbonate (100 mL) and ethyl acetate (200 mL) at 0° C., was added benzylchloroformate (3.2 mL, 22.84 mmol) and the resulting mixture was warmed to room temperature and stirred overnight. The aqueous layer was separated and extracted with ethyl acetate (2×100 mL) and the combined organic layers were washed with brine (2×100 mL), dried over sodium sulfate and evaporated to dryness under reduced pressure. Silica gel chromatography using ethyl acetate/hexanes (1:9) provided the title compound as a colorless oil (4.7 g, 79%).
Name
1-bromo-3-propylamine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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